molecular formula C10H12 B075527 1-Allyl-2-methylbenzene CAS No. 1587-04-8

1-Allyl-2-methylbenzene

Cat. No. B075527
CAS RN: 1587-04-8
M. Wt: 132.2 g/mol
InChI Key: SVIHJJUMPAUQNO-UHFFFAOYSA-N
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Description

1-Allyl-2-methylbenzene, a compound known for its involvement in various chemical reactions, serves as a precursor in the synthesis of complex molecules. Its significance lies in the structural versatility it offers for chemical modifications and the synthesis of pharmacologically active compounds.

Synthesis Analysis

The synthesis of compounds related to 1-Allyl-2-methylbenzene often involves the reaction of precursor compounds with allylic or alkyl halides. For example, the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, designed as an NMDA receptor antagonist, was achieved from 1-chloro-4-fluoro-2-methylbenzene through a multi-step process starting with nitration, followed by amination, reduction, and cyclization steps, showcasing the complexity and versatility in synthesizing derivatives of 1-Allyl-2-methylbenzene (L. Xun & Hu Qing-ping, 2004).

Molecular Structure Analysis

The molecular structure of derivatives related to 1-Allyl-2-methylbenzene, such as the first stable germabenzene, showcases aromaticity and planarity in its molecular geometry, indicating pi-electron delocalization. X-ray crystallography and theoretical calculations suggest substantial levels of aromaticity and delocalization of pi-electrons, similar to that observed in benzene, which is crucial for understanding the chemical behavior and reactivity of these compounds (N. Nakata, N. Takeda, & N. Tokitoh, 2002).

Chemical Reactions and Properties

1-Allyl-2-methylbenzene derivatives participate in a variety of chemical reactions, including photosubstitution and nucleophilic additions. For instance, photoreactions of dicyanobenzenes with allylic compounds such as silanes, germanes, and stannanes demonstrate the versatility and reactivity of these compounds, leading to the substitution of cyano groups with allylic groups under specific conditions (Koji Nakanishi, Kazuhiko Mizuno, & Yoshio Otsuji, 1993).

Scientific Research Applications

Application 1: Asymmetric Synthesis of Allylic Amines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Allyl-2-methylbenzene is used in the asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine . α-Chiral amines, including α-chiral allylic amines, are of wide interest in organic synthesis due to their broad application in pharmaceutical research, catalysis, and natural product synthesis .
  • Methods of Application or Experimental Procedures : This method involves the use of a rhodium (I)/Josiphos catalyst. Benzophenone imine is used as an ammonia carrier. The final α-chiral primary allylic amines can be obtained via simple hydrolysis, and the benzophenone can be recycled .
  • Results or Outcomes : This method permits the practical synthesis of valuable α-chiral allylic amines .

Application 2: Hydrosilylation Reaction

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Allyl-2-methylbenzene is used in the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds, particularly double bonds between carbon atoms .
  • Methods of Application or Experimental Procedures : The specific methods and procedures can vary, but generally, this reaction is catalyzed by a transition metal complex .
  • Results or Outcomes : The outcome of this reaction is the formation of organosilicon compounds, which have a wide range of applications in fields like materials science, pharmaceuticals, and more .

Application 3: Allyl–Allyl Cross-Coupling

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Allyl-2-methylbenzene can be used in allyl–allyl cross-coupling reactions . This reaction provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .
  • Methods of Application or Experimental Procedures : This reaction is typically catalyzed by transition metals such as Pd, Ni, Cu, Ir, etc . The reaction involves an allylic nucleophile and an allylic electrophile .
  • Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . It has revolutionized synthetic chemistry by providing access to a wide variety of branched and linear 1,5 dienes of synthetic and pharmaceutical importance .

Application 4: Hydrosilylation Reaction (Revisited)

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Allyl-2-methylbenzene is used in the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds, particularly double bonds between carbon atoms .
  • Methods of Application or Experimental Procedures : This reaction is catalyzed by platinum-based catalysts such as Karstedt catalyst or platinum black . The influence of the amount of catalyst on the conversion and the influence of temperature on catalytic activity and selectivity of the hydrosilylation reaction were studied .
  • Results or Outcomes : The outcome of this reaction is the formation of organosilicon compounds, which have a wide range of applications in fields like materials science, pharmaceuticals, and more .

Safety And Hazards

1-Allyl-2-methylbenzene is classified as a flammable liquid and can cause eye damage. It is harmful if swallowed .

properties

IUPAC Name

1-methyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIHJJUMPAUQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074697
Record name Benzene, 1-methyl-2-(2-propen-1-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2-methylbenzene

CAS RN

1587-04-8
Record name Benzene, 1-methyl-2-(2-propenyl)-
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Record name 1-Allyl-2-methylbenzene
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Record name Benzene, 1-methyl-2-(2-propen-1-yl)-
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Record name 1-Allyl-2-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
PJ Breen, ER Bernstein, JI Seeman… - The Journal of Physical …, 1989 - ACS Publications
… S0 for jet-cooled 1 -allyl-2-methylbenzene. The spectrum contains two intense features at 37 179.5 and 37 250.8 cm"1 which are assigned as origins. The presence of two origins …
Number of citations: 17 pubs.acs.org
Y Gu, YE Wang, Y Yuan, H Xu, Y Lu… - The Journal of …, 2023 - ACS Publications
The deprotonation of allylbenzene was successfully demonstrated with a catalytic alkali amide base (NaN(SiMe 3 ) 2 ). The deprotonated allyl anion could be trapped by in situ …
Number of citations: 1 pubs.acs.org
JH Wei, YX Jin, PS Wang, LZ Gong - Synlett, 2023 - thieme-connect.com
… The compound 3ab was prepared according to the procedure C by using 1-allyl-2-methylbenzene (26.4 mg). Eluents for column chromatography (petroleum ether /ethyl acetate = 50/1). …
Number of citations: 0 www.thieme-connect.com
AM Kazerouni, TAF Nelson, SW Chen… - The Journal of …, 2019 - ACS Publications
In this study we report the development of the regioselective Cp*Ir(III)-catalyzed allylic C–H sulfamidation of allylbenzene derivatives, using azides as the nitrogen source. The reaction …
Number of citations: 25 pubs.acs.org
X Xu, S Shan, W Wang, H Liu - Evidence-based Complementary and …, 2020 - hindawi.com
Moxibustion plays an important role in the prevention and treatment of diseases and the promotion of human health. In this study, the components in moxa smoke from Jiangxi Poai …
Number of citations: 8 www.hindawi.com
CMR Volla, SR Dubbaka, P Vogel - Tetrahedron, 2009 - Elsevier
2-Methylprop-2-ene-, prop-2-ene-, 1-methylprop-2-ene-, and (E)-but-2-enesulfonyl chlorides have been used as electrophilic partners in desulfinylative palladium-catalyzed C–C …
Number of citations: 35 www.sciencedirect.com
MA Zotova, RA Novikov, EV Shulishov… - The Journal of Organic …, 2018 - ACS Publications
A new process of “inverted” formal [3 + 2]-cycloaddition of donor–acceptor cyclopropanes (DACs) to allylic systems to give polyfunctionalized cyclopentanes has been developed. …
Number of citations: 35 pubs.acs.org
YG Li, L Li, MY Yang, G He… - The Journal of Organic …, 2017 - ACS Publications
… Low catalyst loading run: From 1-allyl-2-methylbenzene (11d; 37 μL, 33.1 mg, 0.25 mmol), Pd(OAc) 2 (1.1 mg, 5 μmol, 2 mol %), 14 (4.9 mg, 12.5 μmol, 5 mol %), and 12e (172.5 mg, 0.5 …
Number of citations: 16 pubs.acs.org
R Li, Y Liu, R Mu, W Cheng, S Ognier - Environmental Science and …, 2017 - Springer
… The predominantly detected compounds were 1,2,3-trimethylbenzene, 1,4-diethylbenzene, 2-ethyl-1,4-dimethylbenzene, 1,2,4,5-tetramethylbenzene, 1-allyl-2-methylbenzene, and …
Number of citations: 27 link.springer.com
N Hussain - 2015 - search.proquest.com
… K 1IXL]P TLIR]PEPP]P FIR^IRI The reaction was performed following General Procedure B with 1 allyl 2 methylbenzene ( I) (118.2 L, 0.80 mmol, 4 equiv), LiN(SiMe3)2 (200.8 mg, 1.2 …
Number of citations: 4 search.proquest.com

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